molecular formula C19H23N3O2S B2957186 2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034278-76-5

2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2957186
CAS No.: 2034278-76-5
M. Wt: 357.47
InChI Key: YLNHGWZITNXHLV-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core fused with a cyclopropyl group at position 2 and a sulfonyl-linked tetrahydronaphthalene moiety at position 5. Its molecular complexity distinguishes it from simpler analogs, as seen in its molecular formula (C₁₉H₂₃N₃O₂S) and higher molecular weight (~357.5 g/mol) compared to base structures like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (C₆H₉N₃; 123.16 g/mol) .

Properties

IUPAC Name

2-cyclopropyl-5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-25(24,18-8-7-14-3-1-2-4-16(14)11-18)21-9-10-22-17(13-21)12-19(20-22)15-5-6-15/h7-8,11-12,15H,1-6,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNHGWZITNXHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN4C(=CC(=N4)C5CC5)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a synthetic organic compound with significant potential for pharmacological applications. This compound belongs to the class of pyrazolo compounds, which are known for their diverse biological activities. Its complex structure includes a sulfonamide group and a tetrahydronaphthalene moiety, which may contribute to its biological effects.

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : Approximately 357.47 g/mol
  • Structure : The compound features a cyclopropyl group and a sulfonyl group attached to a tetrahydropyrazolo framework.

The biological activity of this compound is primarily linked to its interaction with various biological targets. It is hypothesized that the compound may inhibit specific enzymes or receptors involved in disease pathways. The exact mechanism remains under investigation; however, compounds in this class often exhibit activity through:

  • Enzyme Inhibition : Potential inhibition of enzymes such as cyclooxygenases or phosphodiesterases.
  • Receptor Modulation : Possible interaction with neurotransmitter receptors or ion channels.

Antimicrobial Activity

Research indicates that pyrazolo compounds can exhibit antimicrobial properties. A study on related pyrazole derivatives showed significant inhibition against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activity due to structural similarities .

CompoundActivityInhibition (%)
Pyrazole Derivative AAntitubercular72%
Pyrazole Derivative BAntifungal65%
2-Cyclopropyl CompoundTBDTBD

Anticancer Activity

The potential anticancer properties of pyrazolo compounds have been explored in various studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. For instance:

  • In vitro Studies : Compounds related to 2-Cyclopropyl have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Studies and Research Findings

  • Case Study on Enzyme Inhibition :
    • A recent study evaluated the enzyme inhibition capabilities of various pyrazolo derivatives. The results indicated that certain derivatives could effectively inhibit key metabolic enzymes involved in cancer metabolism .
  • Research on Antimicrobial Efficacy :
    • In a comparative study of antimicrobial activities among various pyrazole derivatives, it was found that some exhibited over 50% inhibition against common pathogens . This suggests that 2-Cyclopropyl may also be effective against similar strains.
  • Molecular Docking Studies :
    • Molecular docking analyses have revealed potential binding affinities of the compound to target proteins associated with disease pathways. These studies provide insights into the possible mechanisms through which the compound exerts its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclopropyl (2), Tetrahydronaphthalene sulfonyl (5) C₁₉H₂₃N₃O₂S ~357.5 High lipophilicity; potential CNS activity due to tetrahydronaphthalene
2-Methyl-4,5,6,7-THP (1221792-15-9) Methyl (2) C₇H₁₁N₃ 137.18 Simpler structure; lower steric hindrance
4,5,6,7-THP dihydrochloride (792163-25-8) None (base structure) C₆H₉N₃·2HCl 196.08 Salt form improves solubility; foundational scaffold for derivatization
5-((3-Chloro-2-methylphenyl)sulfonyl) analog (2034278-71-0) 3-Chloro-2-methylphenyl sulfonyl (5) C₁₆H₁₈ClN₃O₂S 351.9 Smaller aromatic sulfonyl group; possible altered binding affinity
2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-THP Cyclobutyl (2), Propargyl (5) C₁₃H₁₇N₃ 215.30 Cyclobutyl increases steric bulk; propargyl introduces reactive alkyne

Notes:

  • Cyclopropyl vs.
  • Sulfonyl Variations: The tetrahydronaphthalene sulfonyl group in the target compound may confer stronger hydrophobic interactions than smaller aryl sulfonyl groups (e.g., 3-chloro-2-methylphenyl) .
  • Salt Forms: Dihydrochloride salts (e.g., 792163-25-8) improve aqueous solubility, a property absent in the neutral target compound .

Q & A

Q. How to design a scalable synthesis route for academic-industrial partnerships?

  • Answer: Transition from batch to flow chemistry for continuous production. Optimize catalyst recycling (e.g., immobilized Pd nanoparticles) and automate purification steps (e.g., inline HPLC). Validate scalability via DOE (Design of Experiments) and pilot-scale trials .

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